Inaccurate impurity quantification in Pantoprazole API release testing often stems from using non-validated reference standards. Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) is the definitive, high-purity analytical reference standard for this specific oxidative impurity.
• Enables validated LC-MS/MS methods achieving LOD 0.12 ng/mL & LOQ 0.31 ng/mL for trace-level quantification
• Enhanced aqueous solubility vs. non-salt form ensures robust, reproducible HPLC standard preparation
• ≥96% purity supports ICH-compliant QC release testing and stability-indicating method validation
Molecular FormulaC16H15F2N3NaO5S
Molecular Weight422.359
CAS No.1279822-90-0
Cat. No.B586309
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Pantoprazole N-Oxide Sodium Salt
CAS
1279822-90-0
Synonyms
2-(((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-Oxide Sodium salt; 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt
Pantoprazole N-Oxide Sodium Salt Reference Standard
Pantoprazole N-Oxide Sodium Salt is a sodium salt form of Pantoprazole N-Oxide, a recognized oxidative impurity and potential degradation product of the proton pump inhibitor (PPI) Pantoprazole [1]. It serves as a high-purity analytical reference standard essential for developing, validating, and executing quantitative methods (HPLC, LC-MS/MS) to monitor and control impurity levels in Pantoprazole active pharmaceutical ingredient (API) and finished dosage forms, in compliance with pharmacopeial and ICH guidelines [2]. Its distinct sodium salt form imparts enhanced aqueous solubility and stability, making it a superior choice for preparing analytical solutions compared to the non-salt N-Oxide form [3].
TypeImpurity reference standard (sodium salt)
FormSodium salt for aqueous preparation
WorkflowHPLC and LC-MS/MS impurity monitoring
[1] Reddy, G.M., Bhaskar, B.V., Reddy, P.P., et al. Structural identification and characterization of potential impurities of pantoprazole sodium. J. Pharm. Biomed. Anal. 2007. View Source
[2] Zhu Ling, Hu Chu-hong, Zhu Ye-fen, Tang Gu-ping. Determination of potential genotoxic impurities in S-pantoprazole sodium by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis. 2021, 41(12): 2115-2121. View Source
[3] Santa Cruz Biotechnology. Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) Product Page. View Source
Why Pantoprazole N-Oxide Sodium Salt Is Irreplaceable
Generic substitution with other Pantoprazole-related impurities (e.g., Pantoprazole Sulfone, Pantoprazole Sulfide) or even the non-salt Pantoprazole N-Oxide is analytically and procedurally invalid. Each impurity exhibits unique chromatographic behavior, detection sensitivity, and stability profiles. For instance, regulatory methods demand specific resolution of Pantoprazole N-Oxide from co-eluting substances like Rabeprazole N-Oxide [1]. Furthermore, the sodium salt form provides critical solubility and stability advantages over the non-salt form, directly impacting the accuracy and reproducibility of quantitative analyses [2]. Using an incorrect standard leads to method failure, inaccurate impurity quantification, and potential non-compliance with ICH guidelines for pharmaceutical quality control [3]. The following evidence details these specific, non-interchangeable characteristics.
Salt form mismatchNon-salt Pantoprazole N-Oxide has limited aqueous solubility (~0.20 mg/mL), which may alter standard solution preparation and method robustness.
Impurity identityOther impurities (Sulfone, Sulfide) exhibit different chromatographic retention and detection sensitivity, risking misidentification and inaccurate quantification.
Regulatory method selectivityValidated methods require specific resolution from co-eluting substances (e.g., Rabeprazole N-Oxide); substituting the standard may lead to method transfer failure.
[1] N. Sheetal Anand, M.V. Suryanarayana, V. Hima Bindu, P. Madhavan, Pravin Bhandare. A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2010, 2(5):278-290. View Source
[2] Santa Cruz Biotechnology. Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) Product Page. View Source
[3] International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. View Source
Pantoprazole N-Oxide Sodium Salt: Key Performance Data
Purity Advantage Over Non-Salt Form
The sodium salt form of Pantoprazole N-Oxide is commercially available at a certified purity of 99.72% by HPLC, as documented by supplier certificates of analysis . In contrast, the non-salt form, Pantoprazole N-Oxide (CAS 953787-60-5), is typically offered at a lower purity of 95.00% . This 4.72% absolute difference in purity is critical for its use as a reference standard, where high purity is paramount to ensure accurate calibration and minimize error in quantitative impurity assays.
HPLC analysis as per respective supplier Certificate of Analysis (COA)
Why This Matters
Higher purity directly reduces systematic error in quantitative analysis, enabling more precise and reliable impurity monitoring in pharmaceutical quality control.
The sodium salt form is specifically documented to possess improved stability and solubility in aqueous solutions compared to the non-salt form [1]. This is a critical differentiator for analytical method development. The non-salt Pantoprazole N-Oxide exhibits limited solubility in common aqueous buffers like PBS (pH 7.2), with a reported solubility of just 0.20 mg/mL [2]. The sodium salt form mitigates this limitation, enabling the preparation of more concentrated and stable standard solutions in aqueous mobile phases, which is essential for robust and reproducible HPLC and LC-MS workflows.
Enhanced stability and solubility in aqueous solutions (documented property of sodium salt form) [1]
Comparator Or Baseline
Pantoprazole N-Oxide (non-salt): Solubility in PBS (pH 7.2) is 0.20 mg/mL [2]
Quantified Difference
Not explicitly quantified, but described as a significant practical advantage for solution preparation.
Conditions
As described in product technical notes for the sodium salt and solubility data for the non-salt.
Why This Matters
Superior aqueous solubility and stability simplify sample preparation, reduce the risk of precipitation during analysis, and improve the overall robustness and reproducibility of validated analytical methods.
A validated LC-MS/MS method for the determination of sulfinyl N-oxide (Pantoprazole N-Oxide) in S-pantoprazole sodium achieved a Limit of Detection (LOD) of 0.12 ng/mL and a Limit of Quantitation (LOQ) of 0.31 ng/mL [1]. This level of sensitivity is critical for quantifying this potential genotoxic impurity at trace levels mandated by regulatory guidelines. The method also demonstrated excellent linearity (r=0.9999) and recovery (100.9%, RSD=3.1%) for this specific impurity [1].
Pantoprazole N-Oxide LOD is 0.07 ng/mL higher (less sensitive) than the sulfonyl N-oxide.
Conditions
LC-MS/MS with ESI+ and MRM; Agilent Infinity Lab Poroshell 120 EC-C18 column (2.1x100mm, 2.7μm); mobile phase of 10mM ammonium acetate with 0.05% formic acid and acetonitrile.
Why This Matters
This validated method provides the quantitative performance benchmark required for regulatory submissions (e.g., ANDA, DMF). Using the correct reference standard is essential to achieve this level of sensitivity and accuracy, ensuring that the N-Oxide impurity is controlled below its toxicological threshold.
[1] Zhu Ling, Hu Chu-hong, Zhu Ye-fen, Tang Gu-ping. Determination of potential genotoxic impurities in S-pantoprazole sodium by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis. 2021, 41(12): 2115-2121. View Source
Chromatographic Resolution from Rabeprazole N-Oxide
In a gradient HPLC method developed for the determination of drug-related substances in effluent, the resolution (Rs) between the closely eluting analytes Pantoprazole N-Oxide and Rabeprazole N-Oxide was found to be greater than 2.0 [1]. This demonstrates the method's selectivity and the distinct chromatographic identity of Pantoprazole N-Oxide, which is crucial for accurate quantification in complex samples or in the presence of other PPI-related compounds.
Achieved resolution exceeds the USP/EP requirement for baseline separation (Rs ≥ 1.5).
Conditions
HPLC-UV at 210 nm; Xterra RP18 column; mobile phase of 10mM ammonium acetate (pH 8) and acetonitrile.
Why This Matters
This confirms the unique chromatographic identity of Pantoprazole N-Oxide, ensuring that analytical methods can selectively quantify it without interference from other similar PPI impurities, a key requirement for method validation and quality control.
[1] N. Sheetal Anand, M.V. Suryanarayana, V. Hima Bindu, P. Madhavan, Pravin Bhandare. A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2010, 2(5):278-290. View Source
Observed Impurity Level in API
A study detailing an improved single-pot process for Pantoprazole production noted that the N-oxide impurity was consistently observed in the range of 0.02% to 0.05% in laboratory experimental studies, whereas the sulfone impurity was considered a more significant potential contaminant [1]. This establishes a baseline for acceptable levels of this specific impurity in the API and underscores the need for a high-purity reference standard to accurately quantify and control it.
API Impurity LevelClass-level inference
0.02%–0.05% observed
Provides baseline for QC monitoring
Lab-scale synthesis studies
Process ImpuritySynthesisQuality by DesignPantoprazole API
Evidence Dimension
Impurity Level in Pantoprazole API
Target Compound Data
Observed in the range of 0.02% to 0.05%
Comparator Or Baseline
Pantoprazole Sulfone impurity described as a 'potential impurity' requiring significant process control.
Quantified Difference
N-oxide is present at low, but consistent, levels; sulfone is a primary target for process optimization.
Conditions
Laboratory-scale synthesis studies of Pantoprazole API.
Why This Matters
This data informs quality control strategies. The consistent presence of N-oxide at these low levels necessitates a reliable, high-purity reference standard for accurate quantification, ensuring that the final API meets pharmacopeial purity specifications.
Process ImpuritySynthesisQuality by DesignPantoprazole API
[1] Mathad, V. T., Govindan, S., Kolla, N. K., Maddipatla, M., Sajja, E., & Sundaram, V. An Improved and Single-Pot Process for the Production of Pantoprazole Substantially Free from Sulfone Impurity. Organic Process Research & Development, 2004, 8(2), 266-270. View Source
Pantoprazole N-Oxide Sodium Salt is the definitive reference standard for developing and executing validated LC-MS/MS methods to quantify the sulfinyl N-oxide impurity at trace levels (ng/mL) in Pantoprazole sodium API and finished dosage forms [1]. This is a critical component of regulatory submissions (e.g., ANDA, DMF) to demonstrate control of potential genotoxic impurities as per ICH M7 guidelines. The validated method's LOD of 0.12 ng/mL and LOQ of 0.31 ng/mL are directly attributable to the use of this specific standard [1].
HPLC Method for Impurity Profiling
This compound is an essential reference standard for developing and validating HPLC methods for the separation and quantification of Pantoprazole and its related impurities. Its unique chromatographic behavior, as evidenced by a resolution (Rs) greater than 2.0 from the closely eluting Rabeprazole N-Oxide, ensures method selectivity and accuracy [2]. The enhanced aqueous solubility of the sodium salt simplifies the preparation of mobile phase-compatible standard solutions, improving method robustness and reproducibility [3].
Forced Degradation Studies
In forced degradation studies (oxidative, photolytic), Pantoprazole N-Oxide is a key degradation product formed alongside sulfone and N-oxide sulfone impurities [4]. The sodium salt form is the preferred reference standard for spiking experiments (identification by retention time) and quantification in these studies. Its high purity (99.72% ) and stability in solution ensure that degradation pathways are accurately mapped and that the developed stability-indicating method is fit for its intended purpose throughout the drug product's shelf life.
API Release Testing
For QC laboratories responsible for releasing Pantoprazole API batches, Pantoprazole N-Oxide Sodium Salt serves as a primary or secondary reference standard for the quantitative determination of this specific impurity. The compound's high purity (≥96-99.72% ) and well-characterized properties are essential for accurate calibration and compliance with USP/EP monograph specifications. Its consistent use ensures that API batches containing N-oxide within the expected 0.02-0.05% range [5] are correctly identified as meeting purity requirements.
Application
Selection Property
Validation Focus
Genotoxic impurity quantification
High-purity LC-MS/MS sensitivity
Method LOD/LOQ verification
Impurity profiling by HPLC
Unique chromatographic selectivity
Resolution and co-elution review
Forced degradation studies
Aqueous solubility and stability
Stability-indicating method validation
API release testing
Certified purity for quantitation
Impurity level specification review
[1] Zhu Ling, Hu Chu-hong, Zhu Ye-fen, Tang Gu-ping. Determination of potential genotoxic impurities in S-pantoprazole sodium by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis. 2021, 41(12): 2115-2121. View Source
[2] N. Sheetal Anand, M.V. Suryanarayana, V. Hima Bindu, P. Madhavan, Pravin Bhandare. A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2010, 2(5):278-290. View Source
[3] Santa Cruz Biotechnology. Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) Product Page. View Source
[4] HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. Acta Chromatographica, 2020. View Source
[5] Mathad, V. T., Govindan, S., Kolla, N. K., Maddipatla, M., Sajja, E., & Sundaram, V. An Improved and Single-Pot Process for the Production of Pantoprazole Substantially Free from Sulfone Impurity. Organic Process Research & Development, 2004, 8(2), 266-270. View Source
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